Ethyl 7-(4-methylphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-methylphenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green solvents and catalysts can further enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: 7-(4-methylphenyl)-7-oxoheptanoic acid.
Reduction: Ethyl 7-(4-methylphenyl)-7-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 4-methylphenyl group can interact with hydrophobic pockets in enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 7-oxoheptanoate: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less reactive.
Methyl 7-(4-methylphenyl)-7-oxoheptanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
7-(4-methylphenyl)-7-oxoheptanoic acid: The acid form of the compound, which can participate in different types of reactions compared to the ester.
Uniqueness: this compound is unique due to the presence of both the 4-methylphenyl group and the ethyl ester group. This combination imparts specific chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 7-(4-methylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXBNAAJIMSMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645552 |
Source
|
Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-49-5 |
Source
|
Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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